

Technical Monograph: 2,2-Diphenylpropanoyl Chloride (CAS 40997-78-2)[1]

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Compound of Interest

Compound Name: 2,2-diphenylpropanoyl Chloride

Cat. No.: B8319721

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Executive Summary

2,2-Diphenylpropanoyl chloride (CAS 40997-78-2) is a specialized acylating agent characterized by significant steric bulk and a quaternary

-carbon center.[1] Unlike standard acyl chlorides, the presence of two phenyl rings and a methyl group at the 2-position renders the

-carbon non-enolizable.[1] This structural feature eliminates the risk of racemization (in chiral analogs) and prevents ketene formation or self-condensation side reactions common in less hindered acid chlorides.[1]

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic utility of **2,2-diphenylpropanoyl chloride** in high-fidelity organic synthesis, specifically within the context of introducing lipophilic, metabolically stable pharmacophores.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The molecule consists of a propionyl chloride backbone where the

-methylene hydrogens are replaced by two phenyl rings.[1] This creates a "gem-diphenyl" effect, influencing both the stability of the molecule and the kinetics of its reactions.

Table 1: Technical Specifications

Property	Data
CAS Number	40997-78-2
IUPAC Name	2,2-diphenylpropanoyl chloride
Molecular Formula	
Molecular Weight	244.72 g/mol
Physical State	Viscous oil or low-melting solid (dependent on purity)
Boiling Point	~165–170 °C (at atmospheric, theoretical); Distillable under high vacuum
Solubility	Soluble in DCM, THF, Toluene, Benzene; Reacts with water/alcohols
Stability	Moisture sensitive; Hydrolyzes to 2,2-diphenylpropionic acid and HCl
Key Structural Feature	Quaternary -Carbon: No -hydrogens present.[1][2]

Synthesis & Production Methodology

The synthesis of **2,2-diphenylpropanoyl chloride** is typically achieved via the chlorination of 2,2-diphenylpropionic acid.[1] While thionyl chloride (

) is the standard reagent, the steric hindrance of the substrate requires specific modifications to the standard protocol to ensure complete conversion.

Protocol: Thionyl Chloride Deoxychlorination[1]

Reagents:

- 2,2-Diphenylpropionic acid (1.0 equiv)[1]
- Thionyl Chloride () (1.5 – 2.0 equiv)[1]
- Dimethylformamide (DMF) (Catalytic, 1-2 mol%)[1]
- Solvent: Toluene (optional, for temperature control) or Neat[1]

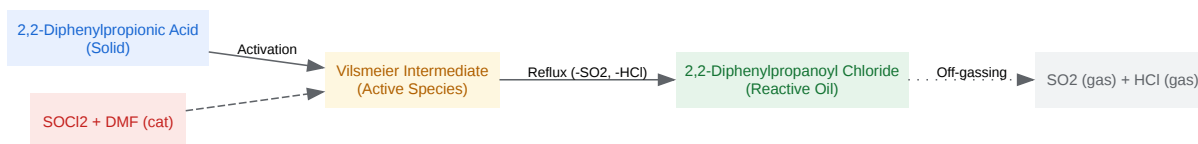
Step-by-Step Workflow:

- Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) or inlet.
- Charging: Add 2,2-diphenylpropionic acid. If using solvent, dissolve in anhydrous toluene. If neat, add the solid acid directly.
- Activation: Add thionyl chloride slowly via an addition funnel.
- Catalysis: Add catalytic DMF. Note: DMF reacts with to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than alone, essential for overcoming the steric barrier of the gem-diphenyl group.[1]
- Reaction: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 3–5 hours. Monitor gas evolution (and).
- Completion: The reaction is complete when gas evolution ceases and the solution becomes homogeneous.
- Work-up: Remove excess

under reduced pressure. To ensure complete removal of acidic volatiles, perform azeotropic distillation with toluene (2x).

- Isolation: The resulting oil is sufficiently pure for most acylation reactions. For analytical standards, vacuum distillation is required.

Visualization: Synthesis Pathway[1]



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Figure 1: Catalytic conversion of the sterically hindered acid to acid chloride using the Vilsmeier-Haack activation route.

Reactivity & Mechanistic Insights[1]

The defining characteristic of CAS 40997-78-2 is the Gem-Diphenyl Effect combined with a Quaternary Center.[1]

The "Rugged" Acylating Agent

In standard acid chlorides (e.g., propionyl chloride), the presence of

-hydrogens allows for enolization. This can lead to:

- Ketene Formation: Elimination of HCl to form a highly reactive ketene.
- Epimerization: If the -carbon were chiral.[1]
- Self-Condensation: Claisen-type condensations.[1]

2,2-Diphenylpropanoyl chloride has NO

-hydrogens.[1]

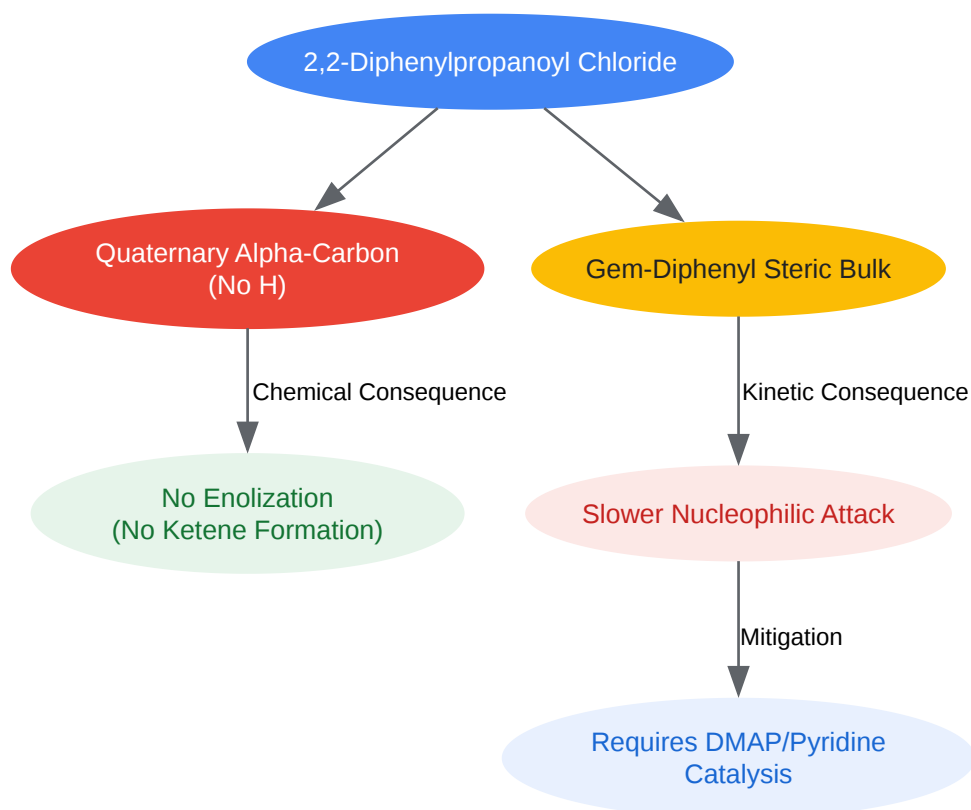
- Consequence: It cannot form a ketene.[1] It cannot enolize.
- Benefit: It is chemically "clean" regarding side reactions.[1] It acts purely as an electrophile at the carbonyl carbon.
- Challenge: The two phenyl rings create a "protective umbrella" over the carbonyl carbon. Nucleophilic attack (-like addition-elimination) is slower than with unhindered chlorides.[1]

Recommended Acylation Conditions

Due to the steric hindrance, weak nucleophiles (e.g., anilines, hindered alcohols) may require:

- Base Catalysis: Pyridine or DMAP (4-Dimethylaminopyridine) is often mandatory to form the highly reactive N-acylpyridinium intermediate.[1]
- Elevated Temperatures: Room temperature reaction may be sluggish.[1]

Visualization: Steric & Electronic Profile[1]



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Figure 2: Mechanistic implications of the quaternary structure.[1] The lack of alpha-protons prevents side reactions but sterics necessitate nucleophilic catalysis.[1]

Applications in Drug Discovery

Lipophilic Anchoring

The 2,2-diphenylpropyl moiety is a privileged scaffold for increasing the lipophilicity (

) of a drug molecule without introducing metabolic liability.[1] The quaternary carbon prevents oxidative metabolism (P450 hydroxylation) at that specific position.

Mechanistic Probes (Radical Clocks)

This molecule is frequently used in photochemistry and physical organic chemistry. When the chloride is converted to a Barton ester or similar radical precursor, the resulting radical is stabilized by the two phenyl rings. It serves as a model for studying radical pair dynamics in nanocrystalline suspensions [1].

Functionalization of Heteroarenes

Recent methodologies utilize **2,2-diphenylpropanoyl chloride** in metal-catalyzed functionalization of heteroarenes.[1] The acid chloride serves as an acyl source where the bulky group directs regioselectivity [2].

Handling, Stability & Safety

Safety Data Sheet (SDS) Summary

- Hazards: Corrosive (Causes severe skin burns and eye damage - Category 1B).[1][3][4][5]
Lachrymator (induces tearing).
- Reactivity: Reacts violently with water to release HCl gas.[1]
- Storage: Store under inert atmosphere (or Ar). Keep refrigerated (2-8°C) to prevent slow thermal decomposition, although it is generally stable at RT if dry.[1]

Disposal

Quench excess acid chloride by slowly adding it to a stirred solution of dilute sodium hydroxide or sodium bicarbonate and ice. Do not add water directly to the neat chloride.

References

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